molecular formula C10H16N2 B1330859 4-(Tert-butyl)benzene-1,2-diamine CAS No. 68176-57-8

4-(Tert-butyl)benzene-1,2-diamine

Cat. No.: B1330859
CAS No.: 68176-57-8
M. Wt: 164.25 g/mol
InChI Key: WLOSFXSXVXTKBU-UHFFFAOYSA-N
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Description

4-(Tert-butyl)benzene-1,2-diamine: is an organic compound with the molecular formula C10H16N2 . It is a derivative of benzene, where two amino groups are attached to the first and second carbon atoms, and a tert-butyl group is attached to the fourth carbon atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(Tert-butyl)benzene-1,2-diamine typically involves the reduction of 4-(Tert-butyl)-2-nitroaniline. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions.

Industrial Production Methods:

In industrial settings, the production of this compound is often carried out through catalytic hydrogenation. This method involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Tert-butyl)benzene-1,2-diamine can undergo oxidation reactions to form corresponding quinones or nitroso compounds.

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and nitroso compounds.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, sulfonated, or acylated derivatives.

Scientific Research Applications

Chemistry:

4-(Tert-butyl)benzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of polymers and dyes.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a building block for drug development. It has been studied for its role in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Industry:

In the industrial sector, this compound is used in the production of rubber chemicals, antioxidants, and stabilizers. It is also employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)benzene-1,2-diamine depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

    4-(Tert-butyl)-2-nitroaniline: A precursor in the synthesis of 4-(Tert-butyl)benzene-1,2-diamine.

    4-(Tert-butyl)aniline: A related compound with a single amino group.

    2,4-Diaminotoluene: A similar compound with two amino groups and a methyl group instead of a tert-butyl group.

Uniqueness:

This compound is unique due to the presence of both amino groups and a bulky tert-butyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

4-tert-butylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOSFXSXVXTKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330799
Record name 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68176-57-8
Record name 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butyl)benzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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